molecular formula C11H11NO B1296323 2,4-Dimethylbenzoylacetonitrile CAS No. 53882-91-0

2,4-Dimethylbenzoylacetonitrile

Cat. No.: B1296323
CAS No.: 53882-91-0
M. Wt: 173.21 g/mol
InChI Key: IAOTYAKWHCILDC-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzoylacetonitrile is an organic compound with the molecular formula C11H11NO. It is a yellow crystalline solid commonly used in organic synthesis and pharmaceutical research. This compound is known for its versatility and exhibits a range of biological activities, making it a valuable tool in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylbenzoylacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 4-iodo-m-xylene with (trimethylsilyl)acetonitrile and carbon monoxide . The reaction conditions typically include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbenzoylacetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups, such as amines or halides, using reagents like sodium azide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,4-Dimethylbenzoylacetonitrile has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,4-Dimethylbenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzoylacetonitrile: Similar in structure but lacks the methyl groups at positions 2 and 4.

    4-Methoxybenzoylacetonitrile: Contains a methoxy group instead of methyl groups.

    4-Chlorobenzoylacetonitrile: Contains a chlorine atom instead of methyl groups.

Uniqueness

2,4-Dimethylbenzoylacetonitrile is unique due to the presence of two methyl groups at positions 2 and 4 on the benzene ring. These methyl groups can influence the compound’s reactivity and biological activity, making it distinct from other benzoylacetonitrile derivatives. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with biological targets, providing unique advantages in various applications.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOTYAKWHCILDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301627
Record name 2,4-DIMETHYLBENZOYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53882-91-0
Record name 53882-91-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-DIMETHYLBENZOYLACETONITRILE
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URL https://comptox.epa.gov/dashboard/DTXSID20301627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-dimethylphenyl)-3-oxopropanenitrile
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Synthesis routes and methods

Procedure details

Under Ar(g), a solution of anhydrous acetonitrile (1.6 mL) in 35 mL anhydrous THF is cooled to −78° C. in a dry ice-acetone bath and then slowly treated with 12 mL of a 2.5 M n-butyl lithium in hexanes. The reaction mixture is maintained at −78° C. for an additional 45 min. and then slowly treated with a solution of 5 gms. of 2,4-dimethyl-benzoic acid ethyl ester in 5 mL of anhydrous THF. The resulting solution is then stirred overnight at room temperature. Subsequently, the reaction mixture is treated with 10% NaOH(aq) to dissolve solids and then extracted with ethyl acetate. The aqueous layer is acidified (pH 6) with HCl(aq) affording a white precipitate which subsequently is filtered. The organic layer is concentrated in vacuo and the residue is triturated with isopropanol resulting in the formation of additional white precipitate. The combined precipitates provide the desired 3-(2,4-dimethyl-phenyl)-3-oxo-propionitrile in the amount of2.0011 gms.
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